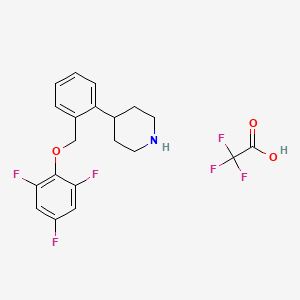
Ampreloxetine (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ampreloxetine (TFA) is a novel, selective, long-acting norepinephrine reuptake inhibitor. It is currently being investigated for its potential therapeutic applications, particularly in the treatment of symptomatic neurogenic orthostatic hypotension. This compound works by inhibiting the norepinephrine transporter, thereby increasing the levels of norepinephrine in the synaptic cleft and enhancing sympathetic nervous system activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ampreloxetine (TFA) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production methods for Ampreloxetine (TFA) are designed to ensure high yield and purity of the final product. These methods typically involve large-scale chemical reactions under controlled conditions, followed by purification processes such as crystallization and chromatography to isolate the pure compound .
化学反応の分析
Types of Reactions
Ampreloxetine (TFA) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of Ampreloxetine (TFA) include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of Ampreloxetine (TFA) depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of the original compound, which can be further processed to obtain the final desired product .
科学的研究の応用
Ampreloxetine (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of norepinephrine reuptake inhibition and to develop new therapeutic agents.
Biology: It is used in research to understand the role of norepinephrine in various physiological processes and to study the effects of norepinephrine reuptake inhibition on cellular and molecular levels.
Medicine: It is being investigated for its potential therapeutic applications in the treatment of neurogenic orthostatic hypotension, attention-deficit/hyperactivity disorder, and fibromyalgia.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
作用機序
Ampreloxetine (TFA) exerts its effects by inhibiting the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, Ampreloxetine (TFA) increases the levels of norepinephrine in the synaptic cleft, thereby enhancing the activity of the sympathetic nervous system. This leads to increased vasoconstriction and improved blood pressure regulation in patients with neurogenic orthostatic hypotension .
類似化合物との比較
Similar Compounds
Atomoxetine: Another norepinephrine reuptake inhibitor used in the treatment of attention-deficit/hyperactivity disorder.
Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.
Desipramine: A tricyclic antidepressant that also inhibits norepinephrine reuptake.
Uniqueness of Ampreloxetine (TFA)
Ampreloxetine (TFA) is unique in its long-acting nature and selective inhibition of the norepinephrine transporter. This makes it particularly suitable for the treatment of conditions like neurogenic orthostatic hypotension, where sustained norepinephrine levels are beneficial. Additionally, its pharmacokinetic profile allows for once-daily dosing, which improves patient compliance and convenience .
特性
分子式 |
C20H19F6NO3 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
2,2,2-trifluoroacetic acid;4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine |
InChI |
InChI=1S/C18H18F3NO.C2HF3O2/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12;3-2(4,5)1(6)7/h1-4,9-10,12,22H,5-8,11H2;(H,6,7) |
InChIキー |
MDURTULDKWJPAB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)

![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)

